methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is an organic compound that features a pyrazole ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate β-diketone, such as acetylacetone, under acidic conditions.
N-Methylation: The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Glycine Esterification: The final step involves the reaction of the N-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with glycine methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities. Its structure is conducive to modifications that can enhance its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]alaninate: Similar structure but with an alanine ester instead of glycine.
Ethyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate: Ethyl ester variant of the compound.
Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]valinate: Contains a valine ester instead of glycine.
Uniqueness
Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycine ester moiety allows for potential interactions with biological systems that are different from those of its analogs.
Biological Activity
Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate, with the CAS number 1374529-42-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and biological effects based on diverse research findings.
Molecular Structure and Properties
The molecular formula of this compound is C14H15N3O3, with a molecular weight of 273.29 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C14H15N3O3 |
Molecular Weight | 273.29 g/mol |
CAS Number | 1374529-42-6 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. While specific synthetic pathways were not detailed in the search results, similar pyrazole derivatives often utilize methods involving carbonylation and amination reactions.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, thiosemicarbazone analogues have been shown to exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells . Given the structural characteristics of this compound, it may possess similar anticancer properties, warranting further investigation.
The biological activity of pyrazole-containing compounds often involves multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into the biological activities of similar compounds:
- Antifungal Studies : A study demonstrated that certain pyrazole derivatives inhibited fungal growth by more than 50% at concentrations as low as 100 µg/mL .
- Cytotoxicity Assessments : Thiosemicarbazone derivatives showed selective cytotoxicity towards multidrug-resistant cancer cell lines . The implications for this compound suggest potential applications in developing new cancer therapies.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H15N3O3/c1-17-12(14(19)15-9-13(18)20-2)8-11(16-17)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) |
InChI Key |
WXNKWQSLGDLBJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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